N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

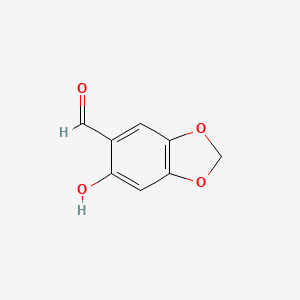

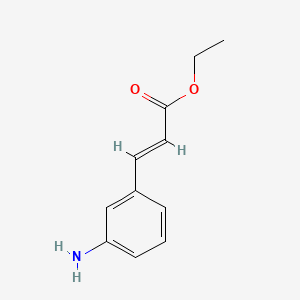

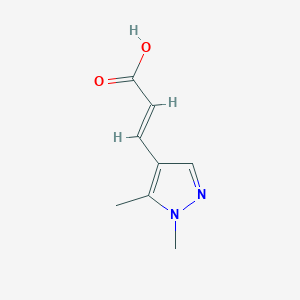

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine (also known as Amphetamine) is an organic compound belonging to the phenethylamine class of compounds. It is a stimulant drug that has been used in the medical field for a variety of purposes, including the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Amphetamine has been used recreationally as a party drug, and it has also been abused for its euphoric and stimulant effects.

Aplicaciones Científicas De Investigación

Kinetics and Mechanism of Nitrosamine Formation

Research on the kinetics and mechanisms of nitrosamine formation, specifically N-nitrosodimethylamine (NDMA) in water, has provided insights into the reactions of NDMA precursors with disinfectants. This study highlights the significance of dimethylamine (DMA) and tertiary amine moieties in nitrogen-containing precursors as major sources of NDMA formation potentials in treated water. Understanding these mechanisms is crucial for developing strategies to minimize NDMA formation during water treatment processes (Sharma, 2012).

Biogenic Amine Degradation by Microorganisms

The catabolism of biogenic amines, including phenylethylamine, by Pseudomonas species, offers an exemplary model for studying the degradation pathways of these compounds. This research has led to the identification of genes, catabolic enzymes, and regulatory mechanisms involved in the biodegradation process. The biotechnological applications of these findings are significant, offering potential solutions for the bioremediation of amine-contaminated environments (Luengo & Olivera, 2020).

Nitrosamines in Water Technology

The study of nitrosamines, especially NDMA, in water technology has shed light on their formation mechanisms and the challenges they pose to drinking water safety. Research focuses on the precursors of nitrosamines in drinking and wastewater, exploring the effectiveness of various removal methods. This comprehensive review underscores the importance of understanding nitrosamine chemistry to ensure the safety of drinking water supplies (Nawrocki & Andrzejewski, 2011).

Organic Nitrogen Use and Availability in Ecosystems

The role of organic nitrogen (ON), particularly amino acids, in plant nutrition and ecosystem dynamics is an area of growing interest. Research demonstrates the widespread reliance of plants on ON for nutrition, challenging traditional views of nitrogen availability and uptake. This knowledge has profound implications for understanding plant-microbe interactions and nitrogen cycling in various ecosystems (Lipson & Näsholm, 2001).

Role of Dimethyltryptamine in Tissue Protection

A study on N,N-dimethyltryptamine (DMT) highlights its potential beyond psychotropic effects, suggesting a role in cellular protective mechanisms. The research explores DMT's activity as an endogenous ligand of the sigma-1 receptor, implicating it in tissue protection, regeneration, and immunity. This opens new avenues for research into the physiological functions of DMT and its potential medical applications (Frecska et al., 2013).

Propiedades

IUPAC Name |

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGAXSHDDOESHB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426591 |

Source

|

| Record name | N-((2S)-2-AMINO-2-PHENYLETHYL)-N,N-DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

702699-84-1 |

Source

|

| Record name | N-((2S)-2-AMINO-2-PHENYLETHYL)-N,N-DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S)-2-amino-2-phenylethyl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)

![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)

![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)